2-Chloro-2,2-dinitroethanol
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Overview
Description
2-Chloro-2,2-dinitroethanol is an organic compound with the molecular formula C2H3ClN2O5The compound is characterized by the presence of a chloro group and two nitro groups attached to an ethanol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,2-dinitroethanol typically involves the nitration of chloroethanol. One common method includes the reaction of chloroethanol with a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2,2-dinitroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Nitroethanol derivatives.
Reduction: Aminoethanol derivatives.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
2-Chloro-2,2-dinitroethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of explosives and propellants due to its high energy content
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-dinitroethanol involves its interaction with molecular targets through its functional groups. The nitro groups can undergo redox reactions, while the chloro group can participate in substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
- 2-Chloro-2,2-difluoroethanol
- 2-Chloro-2,2-dinitropropane
- 2-Chloro-2,2-dinitrobutane
Comparison: 2-Chloro-2,2-dinitroethanol is unique due to the presence of both chloro and nitro groups on the same carbon atom, which imparts distinct reactivity and stability. Compared to similar compounds, it has a higher energy content and different reactivity patterns, making it suitable for specific applications in explosives and pharmaceuticals .
Properties
CAS No. |
918-53-6 |
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Molecular Formula |
C2H3ClN2O5 |
Molecular Weight |
170.51 g/mol |
IUPAC Name |
2-chloro-2,2-dinitroethanol |
InChI |
InChI=1S/C2H3ClN2O5/c3-2(1-6,4(7)8)5(9)10/h6H,1H2 |
InChI Key |
XQYDERLCYFKQIS-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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